molecular formula C6H5Cl2NO3S B1426150 2-Chloro-6-methoxypyridine-3-sulfonyl chloride CAS No. 1208081-26-8

2-Chloro-6-methoxypyridine-3-sulfonyl chloride

Cat. No.: B1426150
CAS No.: 1208081-26-8
M. Wt: 242.08 g/mol
InChI Key: LPPWUEOVWSLMTH-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5Cl2NO3S. It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a methoxy group at the 6-position, and a sulfonyl chloride group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride typically involves the chlorination of 6-methoxy-pyridine-3-sulfonic acid. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microchannel reactors allows for precise control over reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

2-Chloro-6-methoxypyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine-3-sulfonyl chloride involves the electrophilic attack on nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both chloro and methoxy groups enhances its versatility in chemical synthesis, making it a valuable reagent in various applications.

Biological Activity

2-Chloro-6-methoxypyridine-3-sulfonyl chloride is a sulfonyl chloride compound with significant applications in organic synthesis and biological research. Its unique structure, characterized by the presence of a methoxy group and a chlorine atom on the pyridine ring, influences its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H7_7ClN2_2O3_3S. The presence of the methoxy group enhances its electronic properties, which can affect its interaction with biological targets.

Property Value
Molecular Weight220.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsSulfonyl chloride, methoxy group

The primary mechanism of action for this compound involves electrophilic attack on nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with proteins and other biomolecules, which can modify their function. This property has been exploited in various biochemical assays and studies of enzyme mechanisms.

1. Enzyme Modulation

Research indicates that this compound can modify enzyme activities, making it a valuable tool in studying enzyme mechanisms. For example, it has been used to investigate the inhibition of specific enzymes involved in metabolic pathways .

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as a candidate for developing new antibacterial agents.

3. Insecticidal Properties

It has been investigated as a selective modulator of insect nicotinic acetylcholine receptors, which are crucial for insect nervous system function. This suggests potential applications in pest control .

Study on Enzyme Inhibition

A study demonstrated that this compound could inhibit the secretion of certain enzymes at high concentrations (50 µM), leading to significant reductions in enzyme activity. The compound was found to downregulate the expression of key activators in bacterial systems .

Antimicrobial Screening

In another study focused on antimicrobial activity, this compound was screened against several bacterial strains, showing promising results in inhibiting growth at specific concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Properties

IUPAC Name

2-chloro-6-methoxypyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-5-3-2-4(6(7)9-5)13(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPWUEOVWSLMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248989
Record name 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-26-8
Record name 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxy-3-pyridinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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